4,5-Dihydropyrazolo[1,5-a]quinoline-2-carboxylic acid
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Overview
Description
4,5-Dihydropyrazolo[1,5-a]quinoline-2-carboxylic acid is a heterocyclic compound that belongs to the class of quinoline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydropyrazolo[1,5-a]quinoline-2-carboxylic acid typically involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol. This reaction is followed by N-alkylation using sodium carbonate . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dihydropyrazolo[1,5-a]quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4,5-Dihydropyrazolo[1,5-a]quinoline-2-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4,5-Dihydropyrazolo[1,5-a]quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to act on γ-aminobutyric acid receptors (GABAR), which are involved in inhibitory neurotransmission. By modulating these receptors, the compound can exert various pharmacological effects, including anxiolytic and anticonvulsant activities .
Comparison with Similar Compounds
4,5-Dihydropyrazolo[1,5-a]pyrazine-7-carboxylates: These compounds share a similar pyrazole-quinoline structure and exhibit comparable chemical properties.
Quinolinyl-pyrazoles: These compounds also contain fused pyrazole and quinoline rings and are studied for their pharmacological activities.
Uniqueness: 4,5-Dihydropyrazolo[1,5-a]quinoline-2-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C12H10N2O2 |
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Molecular Weight |
214.22 g/mol |
IUPAC Name |
4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylic acid |
InChI |
InChI=1S/C12H10N2O2/c15-12(16)10-7-9-6-5-8-3-1-2-4-11(8)14(9)13-10/h1-4,7H,5-6H2,(H,15,16) |
InChI Key |
VULMWULQLXJKCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=NN2C3=CC=CC=C31)C(=O)O |
Origin of Product |
United States |
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